16alpha,17-Epoxy-11alpha-hydroxypregn-4-ene-3,20-dione (CAS 19427-36-2) is a highly functionalized pregnane steroid derivative characterized by an 11alpha-hydroxyl group and a 16alpha,17alpha-epoxide ring. In industrial chemoinformatics and pharmaceutical procurement, it serves as a pivotal advanced intermediate for the synthesis of complex corticosteroids, including hydrocortisone acetate and 16-substituted analogs. The dual presence of these functional groups provides orthogonal reactivity: the 11alpha-hydroxyl can be readily oxidized to an 11-ketone or inverted to an 11beta-hydroxyl, while the epoxide enables stereocontrolled functionalization at the D-ring. Its well-characterized solubility profiles in standard organic solvents, such as 1-butanol and 1-propanol, facilitate scalable crystallization and purification workflows [1].
Substituting this specific compound with simpler analogs, such as 16alpha,17alpha-epoxyprogesterone or 11alpha-hydroxyprogesterone, fundamentally disrupts downstream synthetic viability. Lacking the 11alpha-hydroxyl group, 16alpha,17alpha-epoxyprogesterone requires late-stage, low-yielding microbiological hydroxylation to install the critical C11 oxygenation required for glucocorticoid activity. Conversely, using 11alpha-hydroxyprogesterone necessitates subsequent chemical epoxidation of the D-ring, which often suffers from poor stereoselectivity and generates difficult-to-separate diastereomers. Furthermore, the 11alpha-hydroxyl group significantly alters the crystal habit and hydrogen-bonding network, meaning that generic analogs cannot substitute for its specific crystallization thermodynamics and phase separation behaviors during industrial purification [1].
The presence of the 11alpha-hydroxyl group alters the solid-state hydrogen bonding network, significantly modifying its solubility in industrial solvents compared to 16alpha,17alpha-epoxyprogesterone. Studies on the formation of mixed crystals demonstrate that the 11alpha-hydroxylated compound exhibits distinct crystallization kinetics and mole fraction solubilities in solvents like 1-propanol and 1-butanol. This thermodynamic difference is critical for designing cooling crystallization processes, as the 11alpha-OH group prevents isomorphic substitution that would otherwise lead to inseparable mixed-crystal impurities during bulk manufacturing [1].
| Evidence Dimension | Crystallization behavior and solubility in primary alcohols |
| Target Compound Data | Distinct mole fraction solubility and crystal habit driven by 11alpha-OH hydrogen bonding |
| Comparator Or Baseline | 16alpha,17alpha-Epoxyprogesterone (forms mixed crystals if co-precipitated, but exhibits lower hydrogen-bond-driven solubility) |
| Quantified Difference | Significant deviation in solubility curves (mole fraction) in 1-propanol/1-butanol systems |
| Conditions | Cooling crystallization in 1-propanol and 1-butanol at 278.15 K to 333.15 K |
Enables buyers to design highly pure, scalable crystallization workflows without the risk of co-crystallization impurities common to non-hydroxylated steroid analogs.
In the industrial synthesis of hydrocortisone acetate, 16alpha,17-epoxy-11alpha-hydroxypregn-4-ene-3,20-dione serves as a direct precursor for chromic acid oxidation. The 11alpha-hydroxyl group is efficiently oxidized to an 11-ketone using chromic anhydride and manganese chloride in glacial acetic acid, yielding the critical intermediate 16alpha,17alpha-epoxypregn-4-ene-3,11,20-trione. This route achieves HPLC purities exceeding 98.5% and overall yields above 80%, bypassing the need for hazardous heavy-metal catalysts (like nickel-aluminum) or highly corrosive hydrobromic acid required when starting from less functionalized precursors [1].
| Evidence Dimension | Yield and purity of 11-keto intermediate synthesis |
| Target Compound Data | >80% yield and >98.5% HPLC purity via direct chromic acid oxidation |
| Comparator Or Baseline | Traditional routes using unhydroxylated precursors (require toxic heavy-metal catalysts and complex late-stage hydroxylation) |
| Quantified Difference | Elimination of heavy-metal catalyst dependency while maintaining >98.5% purity |
| Conditions | Oxidation in glacial acetic acid with chromic anhydride and MnCl2 at 20-25 °C |
Provides a greener, higher-yielding procurement choice for hydrocortisone API manufacturing by bypassing hazardous late-stage functionalization.
The 16alpha,17alpha-epoxide moiety provides a highly strained, reactive handle for stereospecific nucleophilic ring opening, which is not possible with 11alpha-hydroxyprogesterone. This structural feature allows for the precise introduction of 16beta-substituents (such as methyl or halogen groups) and a 17alpha-hydroxyl group in a single synthetic step. The rigid steroidal framework ensures that nucleophilic attack occurs with complete stereocontrol, a mandatory requirement for synthesizing high-affinity glucocorticoid receptor agonists like betamethasone or dexamethasone derivatives [1].
| Evidence Dimension | Stereocontrol of C16/C17 functionalization |
| Target Compound Data | Enables single-step, stereospecific trans-diaxial ring opening at C16/C17 |
| Comparator Or Baseline | 11alpha-Hydroxyprogesterone (requires multi-step chemical epoxidation prior to functionalization) |
| Quantified Difference | Reduction of synthetic steps for D-ring functionalization with near-absolute stereochemical fidelity |
| Conditions | Nucleophilic epoxide ring-opening conditions |
Crucial for procurement teams sourcing intermediates for advanced corticosteroids, as it guarantees the correct stereochemistry required for API biological activity.
Procured as a primary starting material where the 11alpha-OH is oxidized to an 11-ketone, streamlining the production of hydrocortisone APIs and achieving >98.5% HPLC purity without the use of heavy-metal catalysts [1].
Serves as the stereocontrolling intermediate for producing high-potency topical and systemic corticosteroids (e.g., betamethasone analogs) via targeted epoxide ring opening at the C16 and C17 positions [2].
Utilized as a benchmark compound in chemical engineering studies to model mixed-crystal formation and optimize solvent selection (e.g., 1-butanol, 1-propanol) for industrial API purification [3].